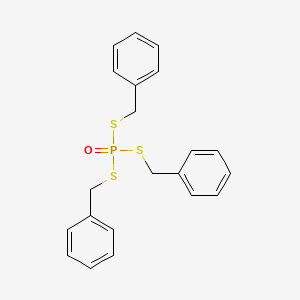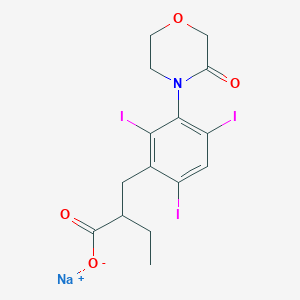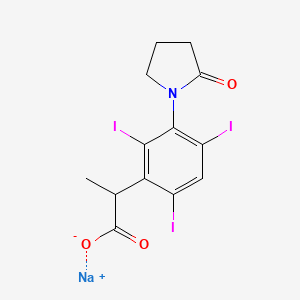
Methanesulfonic acid--3,3,3-trifluoroprop-1-en-2-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol (1/1) is a chemical compound with the molecular formula C4H7F3O4S. It is a combination of methanesulfonic acid and 3,3,3-trifluoroprop-1-en-2-ol, resulting in a compound that has unique properties and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol involves the reaction of methanesulfonic acid with 3,3,3-trifluoroprop-1-en-2-ol. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different sulfonic acid derivatives, while reduction could yield alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol involves its interaction with molecular targets and pathways within a system. The compound can act as a catalyst or reactant, influencing various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-1-propyne: A compound with a similar trifluoropropyl group but different functional groups.
Methanesulfonic acid: The parent compound without the trifluoropropyl group.
3,3,3-Trifluoroprop-1-en-2-ol: The alcohol component without the methanesulfonic acid group.
Uniqueness
Methanesulfonic acid–3,3,3-trifluoroprop-1-en-2-ol is unique due to its combination of methanesulfonic acid and 3,3,3-trifluoroprop-1-en-2-ol, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of reactions and applications that are not possible with the individual components alone .
Propiedades
Número CAS |
25230-01-7 |
|---|---|
Fórmula molecular |
C4H7F3O4S |
Peso molecular |
208.16 g/mol |
Nombre IUPAC |
methanesulfonic acid;3,3,3-trifluoroprop-1-en-2-ol |
InChI |
InChI=1S/C3H3F3O.CH4O3S/c1-2(7)3(4,5)6;1-5(2,3)4/h7H,1H2;1H3,(H,2,3,4) |
Clave InChI |
DPYNPQPQHBNQRV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C=C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
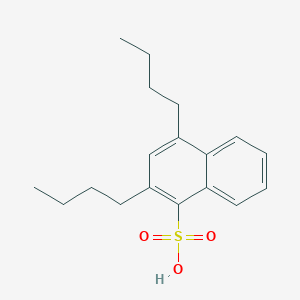
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)



![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)

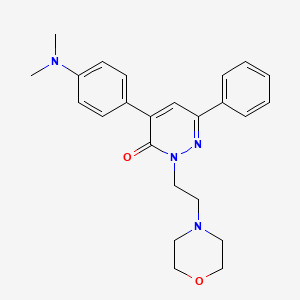
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
